ethyl 4-methyl-2-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate
Description
This compound is a heterocyclic hybrid molecule combining a 1,3-thiazole core with a [1,2,4]triazino[5,6-b]indole moiety. The thiazole ring at position 5 is substituted with a methyl group and an ethyl carboxylate ester, while the amino group at position 2 is functionalized with a sulfanyl-acetyl linker to the triazinoindole system. The 5-propyl substituent on the triazinoindole distinguishes it from analogs with shorter alkyl chains (e.g., methyl or allyl) .
Properties
Molecular Formula |
C21H22N6O3S2 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H22N6O3S2/c1-4-10-27-14-9-7-6-8-13(14)16-18(27)24-21(26-25-16)31-11-15(28)23-20-22-12(3)17(32-20)19(29)30-5-2/h6-9H,4-5,10-11H2,1-3H3,(H,22,23,28) |
InChI Key |
JRNNINQCAFPLOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC(=C(S4)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-METHYL-2-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with various reagents to introduce the thiazole and triazino rings. Common reagents used in these reactions include phenylhydrazine hydrochloride, methanesulfonic acid, and sodium azides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-METHYL-2-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole, thiazole, and triazino rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Synthesis and Characterization
The synthesis of ethyl 4-methyl-2-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate typically involves multi-step processes including the formation of thiazole and triazine rings through condensation reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
Research has indicated that derivatives of triazine and thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds display broad-spectrum antibacterial activity against various pathogens, including Mycobacterium smegmatis . The presence of the sulfanyl group in ethyl 4-methyl-2-{...} enhances its interaction with bacterial enzymes, potentially inhibiting their activity.
Anticancer Potential
The compound's structure suggests potential applications in cancer therapy. Research into related thiazole derivatives has demonstrated their ability to induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells . The incorporation of the thiazole ring is crucial for enhancing anticancer activity by targeting specific cellular pathways involved in tumor growth.
Enzyme Inhibition
Ethyl 4-methyl-2-{...} may also serve as an inhibitor for specific enzymes such as carbonic anhydrase. The design of hybrids that combine triazine and indole structures has shown promise in enzyme inhibition studies, suggesting that this compound could be explored for developing new enzyme inhibitors .
Case Studies and Research Findings
- Antibacterial Activity Evaluation : A study evaluated the antibacterial effects of various thiazole derivatives against strains like Staphylococcus aureus and Escherichia coli, showing that modifications to the thiazole ring significantly impacted efficacy .
- Anticancer Studies : Another investigation focused on the synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives revealed promising results in inhibiting cancer cell proliferation through targeted apoptosis mechanisms .
- Enzyme Interaction Studies : Research into triazine-linked compounds highlighted their ability to bind effectively to active sites of target enzymes, improving their inhibitory capacity compared to traditional inhibitors .
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-2-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazinoindole Core
- 5-Methyl vs. 5-Propyl Substitution: The compound N-(4-Chlorophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide () shares the triazinoindole-thioacetamide motif but features a methyl group at position 3. Propyl substitution in the target compound likely enhances lipophilicity, improving membrane permeability compared to methyl analogs .
- 5-Allyl Substitution: 2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide () introduces an allyl group, which may confer conformational flexibility or reactivity due to the double bond. Propyl’s saturated chain may reduce steric hindrance compared to allyl .
Thiazole Ring Modifications
- Trifluoromethylphenyl vs. Triazinoindole-Sulfanyl-Acetamido: Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate () replaces the triazinoindole-acetamido group with a trifluoromethylphenyl substituent. The CF₃ group’s electron-withdrawing nature may increase metabolic stability but reduce hydrogen-bonding capacity compared to the acetamido linker in the target compound .
Hybrid Systems with Other Heterocycles
- Pyrazole-Carboxylate Hybrid: Ethyl-5-amino-1-(5-ethyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)-1H-pyrazole-4-carboxylate () replaces the thiazole with a pyrazole ring. Pyrazoles often exhibit distinct hydrogen-bonding patterns, which could influence target selectivity compared to thiazole-based systems .
Physicochemical and Pharmacological Implications
Biological Activity
Ethyl 4-methyl-2-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Overview
The compound features a unique structure that includes:
- Indole moiety : Known for its biological activity.
- Triazinoindole system : Implicated in various pharmacological effects.
- Thiazole ring : Often associated with antimicrobial and anticancer properties.
Molecular Characteristics :
| Property | Value |
|---|---|
| Molecular Weight | 498.63 g/mol |
| Molecular Formula | C23H26N6O3S2 |
| LogP | 5.4162 |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research indicates that compounds containing the triazole and thiazole moieties exhibit significant antimicrobial properties. Ethyl 4-methyl-2-{...} has been evaluated against various pathogens:
- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that derivatives of triazoles had Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics like vancomycin and ciprofloxacin .
- Antifungal Activity : Similar compounds have demonstrated antifungal effects against strains such as Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .
Anticancer Potential
The compound's structure allows it to interact with various cellular targets involved in cancer proliferation. Studies have indicated that derivatives of the triazine family can inhibit cancer cell growth through multiple mechanisms:
- Inhibition of Cell Proliferation : Research has shown that triazinoindole derivatives can significantly reduce the viability of cancer cells in vitro, suggesting their potential as anticancer agents .
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death and survival .
Case Studies and Research Findings
-
Antidepressant Activity :
A series of compounds related to ethyl 4-methyl-2-{...} were tested for antidepressant effects using animal models. Results indicated significant activity compared to standard antidepressants like fluoxetine, highlighting the potential for developing new antidepressant therapies from this chemical scaffold . -
Structure-Activity Relationship (SAR) :
Studies have focused on understanding how modifications to the chemical structure affect biological activity. For example, substituents at specific positions on the triazole or thiazole rings can enhance antimicrobial potency or alter pharmacokinetic properties .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Answer:
The synthesis of this compound involves multi-step heterocyclic chemistry, starting with the preparation of the 5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol core. Key steps include:
- Thiol activation : Reacting the triazinoindole-thiol with chloroacetyl chloride to form the sulfanylacetyl intermediate.
- Coupling with thiazole : Using carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the thiazole-5-carboxylate moiety.
Yields are highly dependent on solvent choice (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios. For example, Fedotov & Hotsulia (2023) demonstrated that S-alkylation of similar triazole-thiols achieves >75% yield under anhydrous conditions with K₂CO₃ as a base . Optimization via Design of Experiments (DoE) can systematically reduce side reactions, as shown in Polish Journal of Chemical Technology (2007) for analogous heterocycles .
Basic: What spectroscopic and chromatographic methods are recommended for structural validation?
Answer:
- NMR : ¹H and ¹³C NMR are critical for confirming regiochemistry, particularly the thioether linkage (δ 3.8–4.2 ppm for SCH₂CO) and triazinoindole protons (δ 7.5–8.5 ppm). 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in the aromatic region .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ expected at ~550–560 Da).
- HPLC : Reverse-phase C18 columns (e.g., 5 μm, 250 mm) with UV detection at 254 nm ensure >95% purity. Mobile phases often use acetonitrile/water (70:30) with 0.1% TFA .
Advanced: How can computational modeling predict biological activity or reactivity of this compound?
Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) into target proteins (e.g., kinase or protease enzymes) identifies potential binding modes. For example, benzimidazole-thiazole hybrids in showed strong affinity for α-glucosidase (IC₅₀ < 10 μM) via hydrogen bonding with catalytic residues .
- Quantum Chemical Calculations : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic substitutions. ICReDD’s reaction path search methods ( ) integrate DFT with experimental data to optimize synthetic pathways .
Advanced: What strategies resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?
Answer:
Contradictions often arise from assay conditions or compound stability:
- Solubility : Use DMSO stocks (<1% v/v) to avoid aggregation. Dynamic Light Scattering (DLS) detects nanoparticles forming at higher concentrations.
- Metabolic Stability : Incubate the compound with liver microsomes (e.g., human S9 fraction) to assess CYP450-mediated degradation. Hamida et al. (1999) noted that fused triazinoindoles are prone to oxidative metabolism, requiring stabilized analogs .
- Dose-Response Repetition : Perform triplicate assays with internal controls (e.g., staurosporine for kinase inhibition) to minimize variability .
Advanced: How can AI-driven platforms like COMSOL enhance process optimization for scaled synthesis?
Answer:
- Reactor Simulation : COMSOL Multiphysics models heat/mass transfer in batch reactors to prevent hot spots during exothermic steps (e.g., thioether formation).
- Machine Learning : Train models on historical reaction data (e.g., solvent polarity, catalyst loading) to predict optimal conditions. highlights AI-driven "smart laboratories" that automate parameter adjustments in real time .
- Flow Chemistry Integration : AI-guided microfluidic systems improve mixing efficiency and reduce reaction times for multi-step syntheses .
Advanced: What are the key challenges in elucidating the mechanism of action for this compound?
Answer:
- Target Identification : Use chemoproteomics (e.g., activity-based protein profiling) to map cellular targets. Kucukguzel & Cikla-Suzgun (2015) identified 1,2,4-triazole-3-thiones as covalent inhibitors of cysteine proteases via thiol-reactive warheads .
- Off-Target Effects : Employ CRISPR-Cas9 screening to validate specificity. For example, triazinoindole derivatives in showed cross-reactivity with ABC transporters, necessitating structural refinement .
- In Vivo Pharmacokinetics : Radiolabel the compound (e.g., ¹⁴C isotope) to track absorption/distribution in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
